N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide
Description
This compound is a substituted oxalamide featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked via a methyl group (N1-position) and a 2-(dimethylamino)-2-(thiophen-3-yl)ethyl group (N2-position).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-21(2)14(13-5-6-26-10-13)9-20-18(23)17(22)19-8-12-3-4-15-16(7-12)25-11-24-15/h3-7,10,14H,8-9,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGXPFHIFLUMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a dimethylamino group attached to a thiophene ring. This structural configuration is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing dioxole structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with benzo[d][1,3]dioxole exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
Compounds related to this compound have also been evaluated for antimicrobial properties. In vitro studies found that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene and dioxole rings is thought to enhance membrane permeability, facilitating their antimicrobial effects .
Neuroprotective Effects
The dimethylamino group is associated with neuroprotective properties. Similar compounds have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibitors of MAO can increase levels of neurotransmitters such as serotonin and dopamine, potentially providing therapeutic benefits in conditions like depression and Parkinson's disease .
Synthesis
The synthesis of this compound typically involves multi-step procedures:
- Formation of the Dioxole Ring : The initial step often includes the synthesis of the benzo[d][1,3]dioxole framework through cyclization reactions.
- Attachment of Dimethylamino and Thiophene Groups : Subsequent reactions introduce the dimethylamino group and thiophene moiety, which are critical for enhancing biological activity.
- Oxalamide Formation : The final step involves coupling reactions to form the oxalamide linkage.
Case Study 1: Anticancer Screening
A recent study evaluated a series of oxalamide derivatives for anticancer activity. Among them, a compound structurally similar to this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 15 µM. This suggests that modifications to the oxalamide structure can lead to enhanced anticancer efficacy .
Case Study 2: Neuroprotective Evaluation
Another study focused on evaluating the neuroprotective effects of compounds containing similar structural features. The results indicated that certain derivatives inhibited MAO-B activity with IC50 values ranging from 0.2 to 0.5 µM, highlighting their potential use in treating neurodegenerative disorders .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
The cytotoxic effects are attributed to the compound's ability to induce apoptosis and arrest the cell cycle in cancerous cells, making it a candidate for further development in cancer therapy.
2. Neuroprotective Effects
Research has shown that related compounds can modulate neuroinflammatory pathways, suggesting that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide may possess neuroprotective properties. This application is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of this compound demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neurodegeneration. The results indicated that the compound could reduce neuronal cell death and mitigate oxidative stress markers, suggesting its potential utility in treating neurodegenerative disorders.
Comparison with Similar Compounds
Structural Analog: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Key Difference: The dimethylamino group in the target compound is replaced with a pyrrolidin-1-yl group (a cyclic secondary amine) .
- Electronic Effects: Pyrrolidine’s electron-donating nature could alter charge distribution, affecting solubility or interactions with acidic residues in proteins.
Compound K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide)
- Key Differences: Backbone: K-16 is an acetamide (single amide bond), whereas the target compound is an oxalamide (two amide bonds). Substituents: K-16 features a benzylthio group instead of the thiophen-3-yl and dimethylamino groups .
- Bioactivity : K-16 demonstrated root growth modulation in Arabidopsis thaliana at 0.1 µM, suggesting auxin-like activity. The oxalamide structure in the target compound may enhance stability or receptor specificity compared to acetamides .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Key Differences: Incorporates a thiazolidinone ring and a phenyl group instead of benzodioxole and thiophene .
- Relevance: The thiazolidinone moiety is associated with antidiabetic and anti-inflammatory activities, highlighting how heterocyclic substitutions dictate functional divergence.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Synthetic Routes : and suggest that carbodiimide-mediated coupling (e.g., EDCl/HOBt) is common for amide/oxalamide formation, though the target compound’s synthesis remains speculative .
- Bioactivity Trends: Benzodioxole-containing compounds (e.g., K-16) show plant growth modulation, possibly via auxin-like pathways . Thiophene and tertiary amine groups (dimethylamino) may enhance blood-brain barrier penetration, suggesting neurological applications for the target compound, though this requires validation.
- Thermodynamic Properties: The dimethylamino group likely increases solubility in polar solvents compared to pyrrolidinyl or benzylthio substituents .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | References |
|---|---|---|---|
| Temperature | 0–25°C (coupling) | Prevents degradation | |
| Solvent | DCM/DMF (polar aprotic) | Enhances solubility | |
| Catalyst | Pd(OAc)₂ (0.5–2 mol%) | Accelerates coupling |
Q. Table 2: Biological Assay Recommendations
| Assay Type | Key Targets | Readout Method | References |
|---|---|---|---|
| Kinase Inhibition | EGFR, MAPK | Fluorescence (IC₅₀) | |
| Apoptosis | Caspase-3 activation | Flow cytometry | |
| Receptor Binding | 5-HT₂A, Dopamine D₂ | Radioligand |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
